molecular formula C20H11BrClN3O4 B3898055 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide

3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide

Cat. No. B3898055
M. Wt: 472.7 g/mol
InChI Key: ATPJHPPERSXRQE-FMIVXFBMSA-N
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Description

3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BAY 43-9006 and is known for its anti-tumor properties. In

Mechanism of Action

The mechanism of action of 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide involves the inhibition of several protein kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). By inhibiting these kinases, BAY 43-9006 can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of angiogenesis, or the formation of new blood vessels. This compound can also cause changes in the expression of various genes involved in cell growth and survival. Additionally, BAY 43-9006 has been shown to cause gastrointestinal side effects, including diarrhea and nausea.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide in lab experiments is its potent anti-tumor properties. This compound can effectively inhibit the growth of cancer cells and induce apoptosis. However, one limitation of using BAY 43-9006 is its potential for causing gastrointestinal side effects in animal models.

Future Directions

There are several future directions for research involving 3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide. One possible direction is the development of more potent and selective inhibitors of Raf kinase. Additionally, further research is needed to determine the long-term effects of BAY 43-9006 on animal models. Finally, the potential applications of this compound in treating other diseases, such as rheumatoid arthritis and psoriasis, warrant further investigation.

Scientific Research Applications

3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various types of cancer cells, including liver, kidney, and melanoma cancer cells. Additionally, BAY 43-9006 has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been studied for its potential applications in treating other diseases such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

(E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrClN3O4/c21-18-10-15(25(27)28)5-7-17(18)19-8-6-16(29-19)9-12(11-23)20(26)24-14-3-1-13(22)2-4-14/h1-10H,(H,24,26)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPJHPPERSXRQE-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-N-(4-chlorophenyl)-2-cyanoacrylamide

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